Methyl 2,3-Dibromo-3,3-difluoropropionate
Overview
Description
Methyl 2,3-Dibromo-3,3-difluoropropionate is an organobromine compound with the molecular formula C4H4Br2F2O2. This compound is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate typically involves the bromination and fluorination of methyl propionate derivatives. One common method includes the following steps:
Bromination: Methyl propionate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.
Fluorination: The dibromo intermediate is then reacted with a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to replace hydrogen atoms with fluorine at the 3 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of high-purity reagents and catalysts to maximize yield and purity.
Purification: Techniques such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-Dibromo-3,3-difluoropropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.
Oxidation Reactions: It can be oxidized to form various oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Less brominated or fluorinated compounds.
Oxidation Products: Oxidized derivatives with different functional groups.
Scientific Research Applications
Methyl 2,3-Dibromo-3,3-difluoropropionate is utilized in various fields of scientific research:
Biology: In the study of enzyme inhibition and protein interactions due to its reactive bromine and fluorine groups.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties imparted by bromine and fluorine atoms.
Mechanism of Action
The mechanism by which Methyl 2,3-Dibromo-3,3-difluoropropionate exerts its effects involves:
Molecular Targets: The compound interacts with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity.
Pathways Involved: It can participate in various biochemical pathways, particularly those involving halogenated compounds, affecting cellular processes and enzyme functions.
Comparison with Similar Compounds
Methyl 2,3-Dibromo-3-fluoropropionate: Similar structure but with one less fluorine atom, leading to different reactivity and applications.
Methyl 2,3-Difluoro-3-bromopropionate: Similar but with different positioning of bromine and fluorine atoms, affecting its chemical behavior.
Methyl 2,3-Dibromo-3-chloropropionate: Chlorine instead of fluorine, resulting in different chemical properties and uses.
Uniqueness: Methyl 2,3-Dibromo-3,3-difluoropropionate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability, making it valuable in various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2,3-dibromo-3,3-difluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZHIIUXZPTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663086 | |
Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-33-5 | |
Record name | Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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